(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

Stereoselective pharmacology Dopamine transporter Cathinone SAR

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic, chirally defined aminoketone that incorporates a 4-phenylpiperidine ring; it is structurally classified as a substituted cathinone derivative. The compound features an (S,S)-configured isoleucine-derived side chain linked via an amide bond to a 4-phenylpiperidine moiety, yielding an empirical formula of C₁₇H₂₇ClN₂O and a molecular weight of 310.86 g/mol.

Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
Cat. No. B12069033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride
Molecular FormulaC17H27ClN2O
Molecular Weight310.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C17H26N2O.ClH/c1-3-13(2)16(18)17(20)19-11-9-15(10-12-19)14-7-5-4-6-8-14;/h4-8,13,15-16H,3,9-12,18H2,1-2H3;1H/t13-,16-;/m0./s1
InChIKeyZOCOQILEEHVKRD-LINSIKMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride: Procurement-Relevant Structural and Pharmacological Class Context


(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a synthetic, chirally defined aminoketone that incorporates a 4-phenylpiperidine ring; it is structurally classified as a substituted cathinone derivative [1]. The compound features an (S,S)-configured isoleucine-derived side chain linked via an amide bond to a 4-phenylpiperidine moiety, yielding an empirical formula of C₁₇H₂₇ClN₂O and a molecular weight of 310.86 g/mol . This architecture places it within a broad family of phenylpiperidine-based central nervous system agents and synthetic cathinones that interact with monoamine transporters, although no published head-to-head pharmacological data exist for this specific stereoisomer [2].

Chiral identity (S,S)-configured cathinone analog; enantiomeric purity critical for transporter studies
Scaffold 4-phenylpiperidine ring with amide-linked isoleucine side chain; distinct from ketone cathinones
Research context Monoamine transporter probe; no direct target binding data available — cross-study inference only

Why Generic Substitution Fails for (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride: The Criticality of Stereochemistry and Amide-Linked Architecture


Generic substitution of this compound with commercially available analogs such as α-PVP, α-PHP, or achiral phenylpiperidine cathinones is fundamentally unsound because enantiomeric configuration within the cathinone scaffold exerts profound effects on monoamine transporter potency, selectivity, and functional inhibition kinetics [1]. Published enantioselective data for the structurally related α-PVP show that the S-enantiomer displays an IC₅₀ at the dopamine transporter (DAT) approximately threefold lower than the R-enantiomer (S-αPVP IC₅₀ = 207 µM vs. R-αPVP IC₅₀ = 628 µM at SERT), demonstrating that stereochemistry is a primary determinant of pharmacological profile [2]. Furthermore, the amide bond present in this compound replaces the ketone moiety found in classical cathinones, which is predicted to alter hydrogen-bonding capacity, metabolic stability, and transporter interaction geometry compared to simple aminoketone analogs [3]. These structural distinctions render any non-stereospecific or non-amide-containing substitute pharmacologically non-equivalent, with potentially divergent selectivity windows that cannot be inferred without explicit comparative data.

Stereochemistry
Stereochemistry-determined transporter interaction: (S,S) may yield distinct DAT binding versus racemic or opposite enantiomer
Generic cathinones (α-PVP, α-PHP) lack defined chirality or are supplied as racemates, introducing unknown potency shifts
Amide linker
Amide bond alters hydrogen-bonding capacity and metabolic stability; expected to shift clearance pathway
Ketone-based cathinones (e.g., α-PVP, MDPV) lack amide functionality; metabolic profiles are not interchangeable
Ring size
Piperidine ring may reduce DAT/SERT selectivity relative to pyrrolidine analogs; transporter balance likely differs
Pyrrolidine-containing cathinones exhibit extreme DAT selectivity that may not transfer to piperidine scaffolds

Quantitative Differentiation Evidence for (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride: Comparator-Based Analysis


Stereochemical Configuration as a Determinant of Dopamine Transporter Binding Affinity

The (S,S) absolute configuration of the target compound is predicted, on the basis of established structure–activity relationships for α-PVP enantiomers, to confer a distinct DAT interaction profile compared to the (R,R) or racemic forms. In direct head-to-head studies of the structurally related α-PVP scaffold, the S-enantiomer demonstrated substantially greater DAT inhibition potency; however, no direct measurement exists for the target compound itself [1]. This evidence is therefore classified as cross-study comparable, extrapolated from the α-PVP enantiomeric pair.

DAT stereoselectivity
Cross-study comparable
Target: No direct data S-αPVP DAT IC₅₀ = 207 µM R-αPVP DAT IC₅₀ = 628 µM ~3-fold higher affinity for S-enantiomer
Supports stereochemical impact on DAT binding; target stereoisomer likely shows similar enantiomeric dependence
Extrapolated from α-PVP pair; target-specific validation required
Stereoselective pharmacology Dopamine transporter Cathinone SAR

Piperidine vs. Pyrrolidine Ring: Implications for DAT/SERT Selectivity Ratio

The 4-phenylpiperidine substituent in the target compound replaces the pyrrolidine ring found in the widely studied α-PVP (DAT IC₅₀ ≈ 12.8–205 nM) and α-PHP scaffolds. Although no direct head-to-head data are available for this specific compound, class-level inference from systematic SAR studies indicates that expansion of the cyclic amine from pyrrolidine to piperidine alters the DAT/SERT inhibition ratio, typically reducing DAT selectivity and introducing greater serotonergic character [1]. α-PVP exhibits an extreme DAT/SERT ratio of approximately 2,639, reflecting negligible SERT activity (SERT IC₅₀ = 36,950–81,600 nM), whereas piperidine-containing cathinones such as PIPP and PIVT demonstrate more balanced transporter profiles [2].

DAT/SERT selectivity
Class-level inference
α-PVP DAT/SERT ratio = 2,639 (DAT >> SERT) Piperidine analogs predicted to reduce selectivity Target selectivity profile unknown
Ring expansion may shift transporter balance; target likely differs from pyrrolidine selectivity extremes
Based on piperidine SAR; experimental confirmation needed
Monoamine transporter selectivity Synthetic cathinone Piperidine SAR

Amide Linker Modification: Predicted Impact on Metabolic Stability and Hydrogen-Bonding Capacity

The target compound incorporates an amide bond linking the isoleucine-derived side chain to the piperidine nitrogen, a structural feature absent in classical aminoketone cathinones such as α-PVP, MDPV, and methylone. In the related dipeptidyl peptidase IV (DPP-IV) inhibitor series, the (S)-1-((S)-2-amino-3-methyl-pentanoyl)-piperidine-2-carbonitrile scaffold exhibits a Ki of 260 nM for human DPP-IV, demonstrating that the amide-linked isoleucine pharmacophore can engage protease targets with measurable affinity [1]. While this DPP-IV data is not directly translatable to monoamine transporter pharmacology, it establishes that the amide bond introduces hydrogen-bond donor/acceptor capacity and metabolic vulnerability to peptidases that is absent in ketone-based cathinones, potentially reducing CYP450-mediated oxidative metabolism at the α-carbon position [2].

Amide metabolic profile
Supporting evidence
Analog amide scaffold: DPP-IV Ki 260 nM Introduces peptidase susceptibility vs. CYP450 oxidation
Amide bond likely alters metabolic pathway; may reduce oxidative clearance versus ketone cathinones
DPP-IV data not directly translatable; microsome studies required
Metabolic stability Amide bond Cathinone analog

Validated Research and Procurement Application Scenarios for (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride


Stereochemical Probe for Monoamine Transporter Structure–Selectivity Studies

The (S,S) configuration, combined with the 4-phenylpiperidine scaffold, makes this compound a valuable chiral probe for dissecting how absolute stereochemistry and cyclic amine ring size jointly govern DAT, NET, and SERT binding selectivity. The documented threefold enantioselectivity difference in the α-PVP series provides a quantitative framework for hypothesis generation regarding the stereochemical dependence of transporter recognition [1]. Academic pharmacology laboratories procuring this compound can use it to systematically extend enantioselective SAR beyond the pyrrolidine series into piperidine-containing cathinone analogs.

Amide-Containing Cathinone Analog for Metabolic Pathway Profiling

The unique amide bond linking the isoleucine-derived side chain to the piperidine nitrogen introduces metabolic vulnerability that is mechanistically distinct from ketone-based cathinones [2]. This compound can serve as a substrate probe in human liver microsome or hepatocyte assays to compare the relative contributions of CYP450 oxidation versus peptidase-mediated hydrolysis to the clearance of amide-containing cathinone analogs, providing critical data for forensic toxicology laboratories developing analytical reference standards for emerging synthetic cathinones.

Analytical Reference Standard for Chiral Differentiation in Forensic Chemistry

Given the increasing prevalence of chirally resolved synthetic cathinones in seized drug analysis, this (S,S)-configured compound can serve as a certified reference material for the development and validation of chiral chromatographic methods (e.g., chiral HPLC, SFC) capable of resolving enantiomeric pairs of phenylpiperidine-based cathinones [3]. Forensic laboratories require enantiopure standards to confirm the stereochemical composition of case samples, and the absence of commercially available (R,R) or racemic forms of this specific scaffold enhances the value of the (S,S) isomer as a unique analytical benchmark.

Pharmacological Tool for Investigating Piperidine–Pyrrolidine Selectivity Switches

The replacement of the pyrrolidine ring (as in α-PVP) with a 4-phenylpiperidine moiety in this compound provides a direct structural comparator for investigating how ring expansion from five- to six-membered cyclic amines alters transporter selectivity ratios. The extreme DAT/SERT ratio of α-PVP (~2,639) is strongly associated with high abuse liability; piperidine-containing analogs are predicted to exhibit reduced DAT selectivity, making this compound a critical tool for testing the hypothesis that ring size modulates the balance between psychostimulant and serotonergic activity [2]. Procurement of this specific compound enables controlled comparative studies that cannot be performed with commercially available pyrrolidine-only cathinones.

Application
Selection Property
Validation Focus
Monoamine transporter SAR probe
Chiral identity and enantiomeric purity
DAT/NET/SERT binding affinity profiling
Metabolic pathway comparison
Amide bond metabolic susceptibility
CYP450 vs peptidase clearance in liver microsomes
Chiral analytical reference standard
Certified enantiomeric excess
Chiral HPLC/SFC method development
Piperidine-pyrrolidine selectivity study
Cyclic amine ring size and substitution
DAT/SERT selectivity ratio determination
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